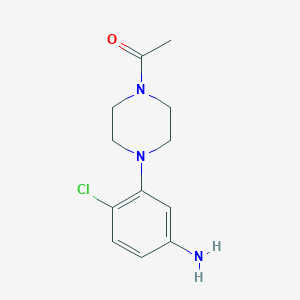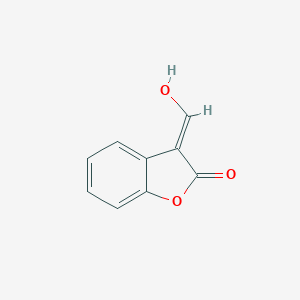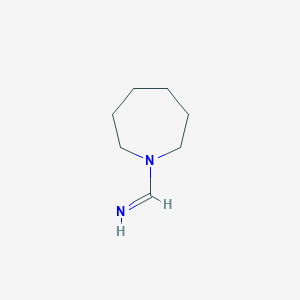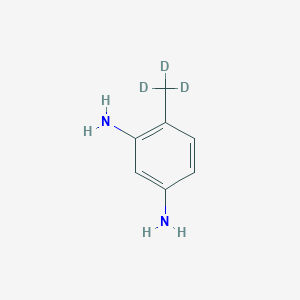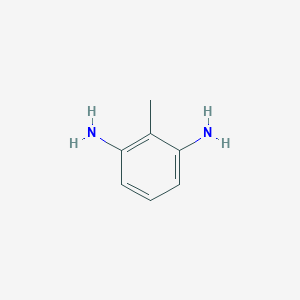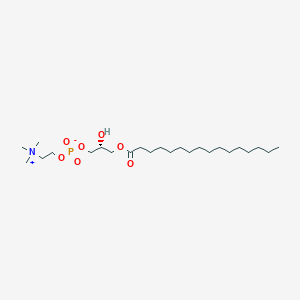
1-パルミトイル-sn-グリセロ-3-ホスホコリン
説明
1-Palmitoyl-sn-glycero-3-phosphocholine (P-lysoPC, LPC) is generated through hydrolysis of the sn-2 acyl chain of PC by phospholipase A2 . It is a major component of oxidized low-density lipoprotein and is believed to have an important role in inflammatory diseases and atherosclerosis . It is also a stable lipid oxidation product and serves as an inter-H2O2 permeation promoter .
Synthesis Analysis
1-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through various methods. For instance, it can be synthesized in 18% overall yield in ten steps via five new synthetic intermediates . Another method involves the use of sn-glycero-3-phosphocholine-kieselguhr complex with shorter reaction times .
Molecular Structure Analysis
The molecular structure of 1-Palmitoyl-sn-glycero-3-phosphocholine can be found in various databases such as ChemSpider .
Chemical Reactions Analysis
1-Palmitoyl-sn-glycero-3-phosphocholine is involved in various chemical reactions. For instance, it is a constituent of oxidatively modified low-density lipoproteins (oxLDLs) and is synthesized from the non-enzymatic oxidation of a major low-density lipoproteins (LDL) phospholipid .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Palmitoyl-sn-glycero-3-phosphocholine can be found in various databases such as PubChem .
科学的研究の応用
生体医科学研究
PSPCは、薬物送達システムに使用されるリポソームやミセルの作成において重要な成分として役立ちます . 生体適合性と天然の細胞膜との構造的な類似性から、薬理化合物を取り込み、体内の標的領域に輸送するのに理想的です。
薬理学
薬理学的研究では、PSPCは薬物とリン脂質二重層間の相互作用を調査するために使用されます . 特定の薬物が細胞膜の性質をどのように変化させることができるかを理解するのに役立ち、これは、有効性を向上させ、毒性を低下させた新しい薬剤の開発に不可欠です。
生化学
PSPCは、酵素活性、特にリゾホスホコリンアシル転移酵素を研究するために基質としてよく使用されます . これらの酵素はリン脂質のリモデリングに関与しており、これは細胞膜の完全性と機能を維持するために不可欠なプロセスです。
細胞生物学
研究者は、PSPCを使用して膜のダイナミクスと機能を探求しています。 PSPCは、細胞膜に対するさまざまな物質の影響、たとえば酸化脂質が炎症やアテローム性動脈硬化に与える影響を研究する上で役立ちます .
分子生物学
分子生物学では、PSPCは細胞環境を模倣し、タンパク質と脂質の相互作用を研究するために使用されます . このアプリケーションは、病気の分子基盤を理解し、標的療法を開発するために不可欠です。
神経科学
神経科学研究におけるPSPCの役割は、血液脳関門を通過できるリポソームの形成におけるその機能に関連付けられています . この特性は、神経保護薬を投与し、神経障害を研究するのに特に役立ちます。
栄養科学
PSPCは、栄養科学における潜在的な利点についても研究されています。 レシチンの成分として、PSPCは、コレステロール代謝や肝機能など、健康への影響を含む、栄養補助食品とその影響の研究に貢献しています .
化粧品科学
化粧品科学では、PSPCは乳化特性とリポソームを形成する能力について調査されており、リポソームはスキンケア製品における有効成分の標的送達に使用されます .
作用機序
Target of Action
1-Palmitoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine, is an abundant phospholipid . It primarily targets lysophosphocholine acyl transferases , enzymes that play a crucial role in the metabolism of lipids . It also interacts with superoxide dismutase 1 (SOD1) , a critical antioxidant enzyme .
Mode of Action
1-Palmitoyl-sn-glycero-3-phosphocholine exhibits proinflammatory activity . It inhibits SOD1, leading to an overload of superoxide radicals in human umbilical vein endothelial cells (HUVECs) . This compound also downregulates the phosphorylation levels of ERK1/2 and eNOS , which are involved in cell signaling and nitric oxide production, respectively.
Biochemical Pathways
The action of 1-Palmitoyl-sn-glycero-3-phosphocholine affects several biochemical pathways. By inhibiting SOD1, it disrupts the balance of reactive oxygen species, leading to oxidative stress . The downregulation of ERK1/2 and eNOS affects the MAPK signaling pathway and nitric oxide synthesis, respectively . These changes can lead to inflammation and other downstream effects.
Result of Action
The action of 1-Palmitoyl-sn-glycero-3-phosphocholine leads to several molecular and cellular effects. It can enhance the secretion of proinflammatory cytokines like IL-6, IL-1β, IL-12, and TNF-α in M1 macrophages . It can also increase the production of TGF-β1 and the protein level of Foxp3 in peripheral blood Treg cells . In vivo, it enhances the bactericidal activity of neutrophils by increasing H2O2 production .
将来の方向性
特性
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914020 | |
| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
17364-16-8, 97281-38-4 | |
| Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









